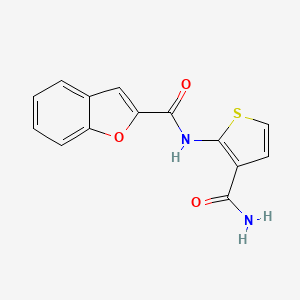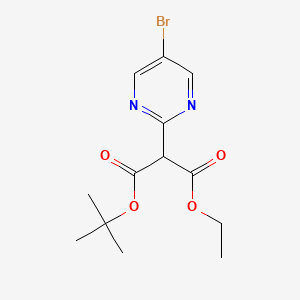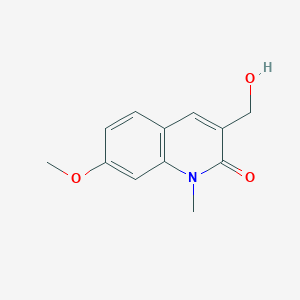![molecular formula C20H18BrN3O B2482951 N-([2,4'-联吡啶]-4-基甲基)-3-(2-溴苯基)丙酰胺 CAS No. 2034433-35-5](/img/structure/B2482951.png)
N-([2,4'-联吡啶]-4-基甲基)-3-(2-溴苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide: is a complex organic compound that features a bipyridine moiety linked to a bromophenyl group via a propanamide chain
科学研究应用
Chemistry
In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is used as a ligand in coordination chemistry due to its bipyridine moiety, which can coordinate to metal centers.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions, given its ability to form stable complexes with metal ions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ion chelation is beneficial.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-(bromomethyl)-2,4’-bipyridine.
Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with 4-(bromomethyl)-2,4’-bipyridine in the presence of a base such as potassium carbonate to form an intermediate.
Amidation: The intermediate is then subjected to amidation using propanoyl chloride in the presence of a base like triethylamine to yield the final product, N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Products include bromophenyl carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, such as methoxyphenyl or thiophenyl derivatives.
作用机制
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways, depending on the metal ion involved. For example, coordination with copper ions can lead to the generation of reactive oxygen species, which can have antimicrobial effects.
相似化合物的比较
Similar Compounds
N-(2-bromophenyl)propanamide: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.
4-(bromomethyl)-2,4’-bipyridine: Lacks the propanamide chain, limiting its applications in medicinal chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide is unique due to its combination of a bipyridine moiety and a bromophenyl group linked by a propanamide chain. This structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-4,7-13H,5-6,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFHZBDFCRJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2482868.png)

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)

![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)

![2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2482875.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
